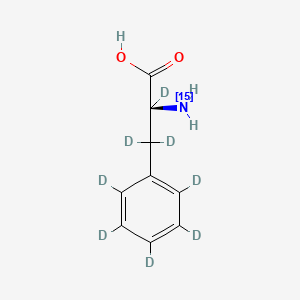

L-Phenylalanine-15N,d8

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

Molekularformel |

C9H11NO2 |

|---|---|

Molekulargewicht |

174.23 g/mol |

IUPAC-Name |

(2S)-2-(15N)azanyl-2,3,3-trideuterio-3-(2,3,4,5,6-pentadeuteriophenyl)propanoic acid |

InChI |

InChI=1S/C9H11NO2/c10-8(9(11)12)6-7-4-2-1-3-5-7/h1-5,8H,6,10H2,(H,11,12)/t8-/m0/s1/i1D,2D,3D,4D,5D,6D2,8D,10+1 |

InChI-Schlüssel |

COLNVLDHVKWLRT-AJMPUZQISA-N |

Isomerische SMILES |

[2H]C1=C(C(=C(C(=C1[2H])[2H])C([2H])([2H])[C@@]([2H])(C(=O)O)[15NH2])[2H])[2H] |

Kanonische SMILES |

C1=CC=C(C=C1)CC(C(=O)O)N |

Herkunft des Produkts |

United States |

Foundational & Exploratory

L-Phenylalanine-15N,d8: A Comprehensive Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of L-Phenylalanine-15N,d8, a stable isotope-labeled (SIL) amino acid. This document details its chemical properties, applications, and relevant experimental protocols, designed to support its use in advanced research and development.

Introduction to this compound

This compound is a non-radioactive, isotopically enriched form of the essential amino acid L-phenylalanine. In this molecule, the nitrogen atom in the amino group is replaced with the heavy isotope ¹⁵N, and eight hydrogen atoms on the phenyl ring and the β-carbon are substituted with deuterium (B1214612) (d8). This dual labeling makes it a powerful tool in a variety of analytical and research applications, particularly in mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. Its key advantage lies in its chemical identity being nearly identical to its unlabeled counterpart, while its increased mass allows for clear differentiation in analytical instrumentation.

Chemical and Physical Properties

This compound is a white to off-white solid that is stable under standard laboratory conditions.[1][2] Key quantitative properties are summarized in the table below.

| Property | Value | References |

| Molecular Formula | C₉H₃D₈¹⁵NO₂ | [3] |

| Molecular Weight | 174.23 g/mol | [3] |

| Appearance | White to off-white solid | [1] |

| Chemical Purity | ≥98% | [3][4] |

| Isotopic Purity (¹⁵N) | ≥98% | [3][4] |

| Isotopic Purity (d8) | ≥98% | [3][4] |

| Solubility in Water | 16.67 mg/mL (with sonication and warming to 60°C) | [5] |

| Storage | Room temperature, protected from light and moisture | [3] |

Key Applications

The unique isotopic composition of this compound makes it an invaluable tool in several research domains.

Mass Spectrometry: Internal Standard for Quantitation

In quantitative proteomics and metabolomics, this compound serves as an ideal internal standard for the accurate measurement of unlabeled L-phenylalanine in complex biological samples.[5] The principle of stable isotope dilution mass spectrometry relies on adding a known amount of the labeled standard to a sample. The ratio of the signal intensity of the endogenous (light) analyte to the labeled (heavy) internal standard is then used to calculate the precise concentration of the analyte, correcting for variations in sample preparation and instrument response.[6]

Nuclear Magnetic Resonance (NMR) Spectroscopy

In protein NMR, selective labeling with ¹⁵N-amino acids simplifies complex spectra, aiding in resonance assignment and the study of protein structure and dynamics.[7] By incorporating this compound into a protein, researchers can specifically observe the signals from phenylalanine residues. This is particularly useful for studying the local environment of these residues during protein folding, ligand binding, or other conformational changes. The ¹⁵N labeling allows for the use of powerful techniques like ¹H-¹⁵N Heteronuclear Single Quantum Coherence (HSQC) spectroscopy.[8]

Metabolic Research and Flux Analysis

As a tracer, this compound can be used to track the metabolic fate of phenylalanine in biological systems.[3] By introducing the labeled amino acid into cells or organisms, researchers can follow its incorporation into proteins and its conversion into other metabolites, providing insights into metabolic pathways and fluxes in both healthy and diseased states.

Metabolic Pathway of L-Phenylalanine

L-phenylalanine is an essential amino acid that serves as a precursor for the synthesis of tyrosine and is a fundamental building block of proteins.[7][9] Its metabolic pathway is of significant interest in various metabolic disorders.

Caption: Metabolic fate of L-Phenylalanine.

Experimental Protocols

The following sections provide generalized protocols for the use of this compound in its primary applications. These should be adapted and optimized for specific experimental conditions and instrumentation.

Protocol for Use as an Internal Standard in LC-MS/MS

This protocol outlines the general steps for quantifying L-phenylalanine in a biological matrix (e.g., plasma) using this compound as an internal standard.

1. Preparation of Stock Solutions:

-

Analyte Stock: Prepare a stock solution of unlabeled L-phenylalanine in an appropriate solvent (e.g., 0.1 M HCl).

-

Internal Standard (IS) Stock: Prepare a stock solution of this compound at a known concentration in the same solvent.

2. Sample Preparation:

-

Thaw biological samples (e.g., plasma) on ice.

-

To a fixed volume of the sample (e.g., 100 µL), add a precise volume of the this compound internal standard working solution.

-

Protein Precipitation: Add a protein precipitating agent, such as ice-cold methanol (B129727) or acetonitrile (B52724) (typically 3 volumes), to the sample.[10]

-

Vortex the mixture thoroughly and incubate at a low temperature (e.g., -20°C) to enhance precipitation.

-

Centrifuge the samples to pellet the precipitated proteins.

-

Carefully collect the supernatant for analysis.

3. LC-MS/MS Analysis:

-

Chromatography: Use a suitable column (e.g., C18) for reverse-phase chromatography to separate L-phenylalanine from other sample components. A gradient elution with mobile phases such as water with 0.1% formic acid and acetonitrile with 0.1% formic acid is commonly employed.

-

Mass Spectrometry: Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode.

-

MRM Transitions:

-

L-phenylalanine (light): Determine the precursor ion (M+H)⁺ and a suitable product ion.

-

This compound (heavy): Determine the precursor ion (M+H)⁺ and the corresponding product ion. The mass shift will be +9 Da compared to the unlabeled analyte.

-

-

-

Data Analysis:

-

Integrate the peak areas for both the light (analyte) and heavy (internal standard) MRM transitions.

-

Calculate the peak area ratio (analyte/internal standard).

-

Generate a calibration curve by plotting the peak area ratios of calibration standards against their known concentrations.

-

Determine the concentration of L-phenylalanine in the unknown samples by interpolating their peak area ratios from the calibration curve.

-

Caption: LC-MS/MS workflow with an internal standard.

Protocol for ¹⁵N-Selective Labeling in Protein NMR

This protocol provides a general framework for producing a protein with selectively ¹⁵N-labeled phenylalanine residues for NMR analysis.

1. Protein Expression:

-

Use an E. coli expression system.

-

Grow the bacterial culture in a minimal medium where the sole nitrogen source is unlabeled ammonium (B1175870) chloride (¹⁴NH₄Cl).

-

Supplement the minimal medium with a mixture of all 19 unlabeled amino acids, excluding phenylalanine.

-

Add this compound to the medium as the sole source of phenylalanine. The bacteria will incorporate the labeled phenylalanine into the expressed protein.

2. Protein Purification:

-

Lyse the cells and purify the target protein using standard chromatographic techniques (e.g., affinity, ion exchange, and size exclusion chromatography).

3. NMR Sample Preparation:

-

Exchange the purified protein into a suitable NMR buffer (e.g., 20 mM phosphate (B84403) buffer, 50 mM NaCl, pH 6.5). The buffer should be prepared with 90% H₂O and 10% D₂O for the deuterium lock.

-

Concentrate the protein sample to a suitable concentration for NMR, typically in the range of 0.1 to 1 mM.[9]

-

Transfer the final sample to a high-quality NMR tube.

4. NMR Data Acquisition:

-

Acquire a 2D ¹H-¹⁵N HSQC spectrum. This experiment correlates the proton signal with the directly attached ¹⁵N nucleus.

-

The resulting spectrum will only show cross-peaks for the backbone amide groups of the phenylalanine residues, as well as any other nitrogen-containing side chains that are ¹⁵N-labeled (in this case, none).

5. Data Analysis:

-

Process the NMR data using appropriate software.

-

The simplified spectrum allows for the unambiguous assignment and analysis of the signals corresponding to the phenylalanine residues, facilitating studies of protein structure, dynamics, and interactions in the vicinity of these residues.

Conclusion

This compound is a versatile and powerful tool for researchers in the fields of proteomics, metabolomics, and structural biology. Its well-defined chemical and physical properties, combined with its utility as an internal standard and a spectroscopic probe, enable highly accurate quantitative measurements and detailed structural and functional studies. The protocols outlined in this guide provide a starting point for the successful application of this valuable research compound.

References

- 1. Quantitative amino acid analysis by liquid chromatography‐tandem mass spectrometry using low cost derivatization and an automated liquid handler - PMC [pmc.ncbi.nlm.nih.gov]

- 2. documents.thermofisher.com [documents.thermofisher.com]

- 3. stableisotopefacility.ucdavis.edu [stableisotopefacility.ucdavis.edu]

- 4. Isotope dilution liquid chromatography-tandem mass spectrometry for quantitative amino acid analysis [pubmed.ncbi.nlm.nih.gov]

- 5. Isotope Labeling for Solution and Solid-State NMR Spectroscopy of Membrane Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]

- 7. protein-nmr.org.uk [protein-nmr.org.uk]

- 8. protein-nmr.org.uk [protein-nmr.org.uk]

- 9. nmr-bio.com [nmr-bio.com]

- 10. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Synthesis and Purification of L-Phenylalanine-¹⁵N,d₈

This technical guide provides a comprehensive overview of the synthesis and purification methods for L-Phenylalanine-¹⁵N,d₈, a stable isotope-labeled amino acid crucial for research in proteomics, metabolomics, and drug development. This document is intended for researchers, scientists, and professionals in the field of drug development, offering detailed experimental protocols, quantitative data summaries, and workflow visualizations.

Introduction

L-Phenylalanine-¹⁵N,d₈ is an isotopologue of the essential amino acid L-phenylalanine, where the nitrogen atom in the amino group is replaced by its stable isotope ¹⁵N, and all eight hydrogen atoms on the phenyl ring and the β-carbon are replaced by deuterium (B1214612) (d₈). This dual labeling makes it a powerful tool in mass spectrometry-based and NMR-based studies, allowing for precise tracking and quantification of phenylalanine metabolism and its incorporation into proteins.

Synthesis of L-Phenylalanine-¹⁵N,d₈

The synthesis of L-Phenylalanine-¹⁵N,d₈ involves two key stages: the introduction of deuterium atoms (deuteration) and the incorporation of the ¹⁵N isotope. These can be achieved through chemical synthesis, enzymatic methods, or a combination thereof.

Chemical Synthesis Approach

A common strategy for the chemical synthesis of L-Phenylalanine-¹⁵N,d₈ involves the deuteration of a suitable precursor followed by the introduction of the ¹⁵N-labeled amino group.

Experimental Protocol: Pd/C-Catalyzed Deuteration of L-Phenylalanine

This protocol is adapted from a method for the selective deuteration of phenylalanine derivatives.[1][2]

-

Reaction Setup: In a high-pressure reaction vessel, add L-phenylalanine, 10% Palladium on carbon (Pd/C) catalyst, and deuterium oxide (D₂O).

-

Deuteration Conditions: The vessel is charged with hydrogen gas (H₂) and heated. Selective deuteration at the β-position can be achieved at 110°C, while higher temperatures (e.g., 160°C) can also lead to deuteration at the α-position.[1][2] To achieve full deuteration of the phenyl ring and the β-protons, extended reaction times and optimized conditions may be necessary.

-

Work-up: After the reaction, the catalyst is removed by filtration. The deuterated phenylalanine is then isolated from the D₂O solution, typically by evaporation or lyophilization.

Experimental Protocol: Introduction of the ¹⁵N-Amino Group (Illustrative)

Following the synthesis of the deuterated phenylpyruvic acid precursor, the ¹⁵N-amino group can be introduced via reductive amination.

-

Reaction Mixture: Dissolve the deuterated phenylpyruvic acid in an appropriate solvent. Add a ¹⁵N-labeled ammonia (B1221849) source, such as ¹⁵NH₄Cl.

-

Reductive Amination: Introduce a reducing agent (e.g., sodium cyanoborohydride) to the mixture. The reaction is stirred at a controlled temperature until completion.

-

Purification: The resulting L-Phenylalanine-¹⁵N,d₈ is then purified from the reaction mixture using chromatographic techniques.

Enzymatic Synthesis Approach

Enzymatic methods offer high stereoselectivity and can be used for both ¹⁵N-labeling and in some cases, deuteration.

Experimental Protocol: Enzymatic Synthesis of ¹⁵N-Labeled L-Amino Acids

This protocol is based on a general method for synthesizing ¹⁵N-labeled amino acids using amino acid dehydrogenases.[3]

-

Reaction Components: Prepare a reaction mixture containing the α-keto acid precursor (in this case, deuterated phenylpyruvic acid), a ¹⁵N source ([¹⁵N]ammonium chloride), a nicotinamide (B372718) cofactor (NADH), and a suitable amino acid dehydrogenase (e.g., phenylalanine dehydrogenase). A system for NADH regeneration, such as glucose and glucose dehydrogenase, is also included.[3]

-

Reaction Conditions: The reaction is carried out in a buffered solution at a controlled pH (typically around 8.0) and temperature (e.g., 30°C).[3]

-

Monitoring and Work-up: The reaction progress is monitored by measuring the consumption of NADH. Once the reaction is complete, the enzyme is removed (e.g., by precipitation or filtration), and the ¹⁵N-labeled amino acid is purified from the mixture.[3]

Purification of L-Phenylalanine-¹⁵N,d₈

Purification is a critical step to ensure the high chemical and isotopic purity of the final product. Common methods include ion-exchange chromatography, high-performance liquid chromatography (HPLC), and crystallization.

Experimental Protocol: Purification by Ion-Exchange Chromatography

This protocol is adapted from a method for purifying L-phenylalanine from a fermentation broth.[4]

-

Column Preparation: A column is packed with a suitable ion-exchange resin (e.g., a strongly acidic cation exchange resin).

-

Sample Loading: The crude L-Phenylalanine-¹⁵N,d₈ solution is acidified (e.g., to pH 1.8 with sulfuric acid) and loaded onto the column.[4]

-

Washing: The column is washed with deionized water to remove unbound impurities.

-

Elution: The bound L-Phenylalanine-¹⁵N,d₈ is eluted from the resin using a basic solution, such as aqueous ammonia.[4]

-

Final Purification: The eluate containing the purified product is collected. Further purification can be achieved by a single crystallization step to yield a product with high purity.[4]

Data Presentation

Quantitative Data on Synthesis and Purity

| Parameter | Method | Value | Reference |

| Deuteration Efficiency | |||

| β-position deuteration | Pd/C-catalyzed H-D exchange | 96% | [1] |

| α-position deuteration | Pd/C-catalyzed H-D exchange (160°C) | 65% | [2] |

| Isotopic Enrichment | |||

| ¹⁵N Enrichment | Enzymatic Synthesis | >98 atom % | [3] |

| Deuterium (d₈) Enrichment | Commercial Product | 98% | [5] |

| Chemical Purity | |||

| L-Phenylalanine-¹⁵N,d₈ | Commercial Product | ≥98% | [5] |

| Purified L-Phenylalanine | Ion-Exchange & Crystallization | 90-100% | [4] |

Mandatory Visualizations

Synthesis and Purification Workflow

Caption: Workflow for the synthesis and purification of L-Phenylalanine-¹⁵N,d₈.

Phenylalanine Biosynthesis Pathway

Caption: Overview of the major biosynthetic pathways of L-phenylalanine.

Phenylalanine Catabolism Pathway

Caption: Major catabolic pathway of L-phenylalanine.

References

- 1. researchgate.net [researchgate.net]

- 2. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]

- 3. researchgate.net [researchgate.net]

- 4. US4584399A - Purification of L-phenylalanine - Google Patents [patents.google.com]

- 5. L-Phenylalanine (¹³Câ, 97-99%; Dâ, 97-99%; ¹âµN, 97-99%) | Cambridge Isotope Laboratories, Inc. [isotope.com]

L-Phenylalanine-15N,d8: A Comprehensive Technical Guide for Researchers

An in-depth exploration of the physical, chemical, and experimental characteristics of the isotopically labeled amino acid, L-Phenylalanine-15N,d8, for applications in advanced scientific research.

This technical guide provides a detailed overview of this compound, a stable isotope-labeled form of the essential amino acid L-phenylalanine. This compound is a critical tool for researchers, scientists, and drug development professionals engaged in metabolomics, proteomics, and pharmacokinetic studies. Its unique isotopic composition allows for precise and accurate quantification of L-phenylalanine and its metabolic products in complex biological matrices.

Core Physical and Chemical Characteristics

This compound is a synthetic derivative of L-phenylalanine where one nitrogen atom is replaced by its stable isotope, ¹⁵N, and eight hydrogen atoms are substituted with deuterium (B1214612) (d8). These isotopic labels provide a distinct mass shift, enabling its differentiation from the endogenous, unlabeled L-phenylalanine in mass spectrometry-based analyses.

| Property | Value | Source(s) |

| Molecular Formula | C₉H₃D₈¹⁵NO₂ | [1][2] |

| Molecular Weight | 174.23 g/mol | [1][2][3][4] |

| Appearance | White to off-white solid/crystalline powder | [1][2] |

| Chemical Purity | ≥98% to ≥99.5% | [2][3][4][5] |

| Isotopic Purity (¹⁵N) | ≥98% | [3][4][5] |

| Isotopic Purity (D) | ≥98% | [3][4][5] |

| CAS Number (Labeled) | 17942-32-4 | [1] |

| CAS Number (Unlabeled) | 63-91-2 | [1][2][3][4][5] |

| Solubility | Soluble in water, slightly soluble in alcohol. | [1] |

| Storage Conditions | Store at room temperature, protected from light and moisture. | [3][4][6] |

Applications in Research and Development

The primary application of this compound is as an internal standard in quantitative analytical methods, particularly those employing liquid chromatography-mass spectrometry (LC-MS).[7][8] The use of a stable isotope-labeled internal standard is considered the gold standard in quantitative mass spectrometry as it corrects for variability during sample preparation, chromatography, and ionization.[9]

Key application areas include:

-

Metabolomics and Metabolic Flux Analysis: To trace the metabolic fate of phenylalanine and quantify its conversion to other metabolites, such as tyrosine.[3][10][11]

-

Proteomics: In Stable Isotope Labeling by Amino acids in Cell culture (SILAC) experiments to quantify proteins.[12]

-

Pharmacokinetic Studies: To accurately determine the concentration of phenylalanine in biological fluids.

-

Biomolecular NMR: For structural and dynamic studies of proteins.[3][4][6]

Experimental Protocols

Quantitative Analysis of Phenylalanine in Biological Samples using LC-MS with this compound as an Internal Standard

This protocol provides a general framework for the quantification of L-phenylalanine in a biological matrix (e.g., plasma, serum, tissue homogenate).

1. Sample Preparation:

-

Thawing and Aliquoting: Thaw frozen biological samples on ice. Aliquot a precise volume (e.g., 50 µL) of the sample into a microcentrifuge tube.

-

Internal Standard Spiking: Add a known concentration of this compound solution to each sample. The concentration of the internal standard should be similar to the expected concentration of the analyte.

-

Protein Precipitation: To remove proteins that can interfere with the analysis, add a cold protein precipitation solvent, such as methanol (B129727) or acetonitrile (B52724) (typically in a 3:1 or 4:1 ratio of solvent to sample).[13]

-

Vortexing and Centrifugation: Vortex the samples vigorously for 1 minute to ensure thorough mixing and protein precipitation. Centrifuge the samples at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.

-

Supernatant Collection: Carefully transfer the supernatant, which contains the analyte and internal standard, to a new tube for analysis.

2. LC-MS/MS Analysis:

-

Chromatographic Separation: Inject the prepared sample onto a suitable liquid chromatography system. A reverse-phase C18 column is commonly used for amino acid analysis. The mobile phases typically consist of water and an organic solvent (e.g., methanol or acetonitrile) with additives like formic acid to improve ionization. A gradient elution is employed to separate phenylalanine from other components in the sample.

-

Mass Spectrometric Detection: The eluent from the LC system is introduced into a tandem mass spectrometer (MS/MS) equipped with an electrospray ionization (ESI) source operating in positive ion mode.

-

Multiple Reaction Monitoring (MRM): Set the mass spectrometer to monitor specific precursor-to-product ion transitions for both endogenous L-phenylalanine and the this compound internal standard.

-

L-Phenylalanine: The precursor ion will be the [M+H]⁺ of unlabeled phenylalanine (m/z ~166.1). The product ion is a characteristic fragment.

-

This compound: The precursor ion will be the [M+H]⁺ of the labeled phenylalanine (m/z ~175.1). The product ion is a corresponding characteristic fragment.

-

3. Data Analysis and Quantification:

-

Peak Integration: Integrate the peak areas for the selected MRM transitions of both the endogenous L-phenylalanine and the this compound internal standard.

-

Ratio Calculation: Calculate the ratio of the peak area of the analyte to the peak area of the internal standard for each sample.

-

Calibration Curve: Prepare a series of calibration standards with known concentrations of unlabeled L-phenylalanine and a constant concentration of the this compound internal standard. Process these standards in the same manner as the experimental samples. Plot the peak area ratio (analyte/internal standard) against the concentration of the analyte to generate a calibration curve.

-

Concentration Determination: Determine the concentration of L-phenylalanine in the unknown samples by interpolating their peak area ratios from the calibration curve.

Visualizations

Phenylalanine Metabolism to Tyrosine

The primary metabolic pathway for phenylalanine is its conversion to tyrosine, a crucial step for the synthesis of neurotransmitters and hormones.[7][14][15]

Caption: Metabolic conversion of L-Phenylalanine to L-Tyrosine.

Experimental Workflow for LC-MS Quantification

The following diagram illustrates the general workflow for using this compound as an internal standard for quantitative analysis.

Caption: Workflow for quantitative analysis using an internal standard.

Logical Relationship of Isotopic Labeling

This diagram illustrates the principle of using an isotopically labeled internal standard for quantification.

Caption: Principle of quantification using an isotopic internal standard.

References

- 1. Quantitative amino acid analysis by liquid chromatography‐tandem mass spectrometry using low cost derivatization and an automated liquid handler - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Tyrosine Metabolism | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Phenylalanine and Tyrosine Metabolism | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Parallel labeling experiments for pathway elucidation and (13)C metabolic flux analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. medchemexpress.com [medchemexpress.com]

- 12. youtube.com [youtube.com]

- 13. researchgate.net [researchgate.net]

- 14. mun.ca [mun.ca]

- 15. davuniversity.org [davuniversity.org]

An In-depth Technical Guide to the Key Differences Between L-Phenylalanine and its Labeled Counterparts

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the fundamental differences between the essential amino acid L-Phenylalanine and its isotopically labeled analogues. The strategic substitution of atoms with their heavier, stable isotopes—primarily Deuterium (B1214612) (²H or D), Carbon-13 (¹³C), and Nitrogen-15 (¹⁵N)—has created indispensable tools for modern research. These labeled compounds have nearly identical chemical properties to their endogenous counterparts but are distinguishable by mass, enabling precise tracking and quantification in complex biological systems. This guide will delve into the nuanced yet critical distinctions between these molecules, their principal applications, and the experimental considerations for their use in mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.

Core Properties of L-Phenylalanine and its Isotopologues

L-Phenylalanine is an essential aromatic amino acid vital for protein synthesis and is a precursor to L-tyrosine, which in turn is a building block for key neurotransmitters like dopamine, norepinephrine, and epinephrine.[1] Its inherent biochemical and physicochemical properties are the baseline against which its labeled counterparts are compared. The introduction of stable isotopes results in a predictable increase in molecular weight, which is the primary physical difference exploited in experimental settings.

Physicochemical Properties

The key physicochemical properties of L-Phenylalanine and its commonly used isotopologues are summarized in the table below. It is important to note that while the chemical reactivity is largely unchanged, the difference in mass can lead to subtle but significant effects, particularly with deuterium labeling.

| Property | L-Phenylalanine | L-Phenylalanine-d₅ (ring) | L-Phenylalanine-¹³C₆ (ring) | L-Phenylalanine-¹⁵N | L-Phenylalanine-¹³C₉,¹⁵N |

| Molecular Formula | C₉H₁₁NO₂ | C₉H₆D₅NO₂ | ¹³C₆C₃H₁₁NO₂ | C₉H₁₁¹⁵NO₂ | ¹³C₉H₁₁¹⁵NO₂ |

| Molecular Weight ( g/mol ) | 165.19 | 170.22 | 171.19 | 166.19 | 175.12[2] |

| Mass Shift from Unlabeled | 0 | +5 | +6 | +1 | +10 |

| Melting Point (°C) | ~283 (decomposes)[3] | ~270-275 (decomposes) | Not significantly different | Not significantly different | ~270-275 (decomposes) |

| Solubility in Water (g/L at 25°C) | 26.4 | Not significantly different | Not significantly different | Not significantly different | Not significantly different |

| Isotopic Purity | Natural Abundance | Typically >98% | Typically >98% | Typically >98% | Typically >98% |

The Isotope Effect: A Critical Consideration for Deuterium Labeling

A primary differentiator between deuterium-labeled and other isotopically labeled compounds is the "isotope effect". This phenomenon arises from the stronger carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond. This increased bond strength can lead to:

-

Chromatographic Shift: In techniques like reversed-phase liquid chromatography (LC), deuterated compounds often elute slightly earlier than their non-deuterated counterparts.[4] This can be problematic when using a deuterated compound as an internal standard in mass spectrometry, as it may experience different matrix effects than the target analyte, potentially compromising quantification accuracy.[4]

-

Altered Fragmentation: In tandem mass spectrometry (MS/MS), the stronger C-D bond can sometimes influence fragmentation pathways, potentially leading to different product ions or ion ratios compared to the unlabeled analyte.[4]

In contrast, ¹³C and ¹⁵N-labeled compounds have physicochemical properties that are virtually identical to their native counterparts, leading to perfect co-elution in chromatography and identical fragmentation patterns in MS/MS.[4] This makes them the superior choice for robust and reliable quantitative bioanalysis when used as internal standards.

Applications and Experimental Considerations

The choice of isotopic label is intrinsically linked to the intended application and the analytical technique being employed.

Mass Spectrometry: Tracers and Internal Standards

In mass spectrometry, the mass difference between the labeled and unlabeled compound is the key to their utility.

-

Quantitative Proteomics (SILAC): Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) is a powerful technique for quantitative proteomics.[5] In a typical SILAC experiment, one cell population is grown in a "light" medium containing natural L-Phenylalanine, while another is grown in a "heavy" medium with a labeled version (commonly ¹³C₆-L-Phenylalanine or ¹³C₉,¹⁵N-L-Phenylalanine).[5][6] After experimental treatment, the cell populations are combined, proteins are digested, and the resulting peptides are analyzed by LC-MS/MS. The ratio of the "heavy" to "light" peptide signals provides accurate relative quantification of protein abundance.

References

- 1. mun.ca [mun.ca]

- 2. L-Phenylalanine (¹³Câ, 99%; ¹âµN, 99%) - Cambridge Isotope Laboratories, CNLM-575-H-0.1 [isotope.com]

- 3. researchgate.net [researchgate.net]

- 4. benchchem.com [benchchem.com]

- 5. Quantitative Proteomics Using SILAC | Springer Nature Experiments [experiments.springernature.com]

- 6. SILAC Metabolic Labeling Systems | Thermo Fisher Scientific - US [thermofisher.com]

Unraveling Cellular Dynamics: A Technical Guide to Stable Isotope-Labeled Amino Acids in Research

For Researchers, Scientists, and Drug Development Professionals

Stable isotope-labeled amino acids (SILAAs) have become indispensable tools in modern biological research, offering a powerful lens through which to observe the intricate and dynamic processes within living cells. By replacing naturally occurring isotopes with their heavier, non-radioactive counterparts (such as ¹³C, ¹⁵N, and ²H), researchers can trace the metabolic fate of amino acids and the proteins they constitute with remarkable precision.[1][2][3] This technical guide provides an in-depth exploration of the core applications of SILAAs, offering detailed experimental protocols, quantitative data summaries, and visual workflows to empower researchers in leveraging this transformative technology.

Quantitative Proteomics: Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC)

SILAC is a widely adopted metabolic labeling strategy for accurate relative and absolute quantification of proteins.[4][5][6] The technique relies on the in vivo incorporation of "light" (naturally abundant) or "heavy" (stable isotope-labeled) amino acids into the proteomes of two or more cell populations.[4][7] By comparing the mass spectrometry (MS) signal intensities of the resulting heavy and light peptides, researchers can precisely determine changes in protein abundance between different experimental conditions.[1][2]

Core Principle of SILAC

The fundamental principle of SILAC involves growing two distinct cell populations in media that are identical except for the isotopic composition of specific essential amino acids, typically lysine (B10760008) (Lys) and arginine (Arg).[8] One cell population is cultured in a "light" medium containing the natural amino acids, while the other is cultured in a "heavy" medium containing amino acids labeled with stable isotopes (e.g., ¹³C₆-Lys and ¹³C₆¹⁵N₄-Arg).[4] After several cell divisions, the heavy amino acids are fully incorporated into the proteome of the "heavy" cell population.[9] The two cell populations can then be subjected to different experimental treatments, combined, and analyzed by mass spectrometry. The mass difference between the heavy and light peptides allows for their distinct detection and the calculation of their relative abundance.[1]

Experimental Protocol: A Step-by-Step Guide to a SILAC Experiment

This protocol outlines a general workflow for a typical SILAC experiment for quantitative proteomics.

Materials:

-

Cell line of interest

-

SILAC-grade Dulbecco's Modified Eagle's Medium (DMEM) deficient in L-lysine and L-arginine

-

Dialyzed fetal bovine serum (dFBS)

-

"Light" L-lysine and L-arginine

-

"Heavy" ¹³C₆-L-lysine and ¹³C₆¹⁵N₄-L-arginine

-

Phosphate-buffered saline (PBS)

-

Lysis buffer (e.g., RIPA buffer) with protease inhibitors

-

Protein quantification assay (e.g., BCA assay)

-

Dithiothreitol (DTT)

-

Iodoacetamide (IAA)

-

Trypsin (MS-grade)

-

C18 desalting columns

-

High-resolution mass spectrometer coupled to a nano-liquid chromatography system

Procedure:

-

Cell Culture and Labeling (Adaptation Phase):

-

Culture two populations of the chosen cell line.

-

For the "light" population, supplement the SILAC DMEM with "light" L-lysine and L-arginine at standard concentrations.

-

For the "heavy" population, supplement the SILAC DMEM with "heavy" ¹³C₆-L-lysine and ¹³C₆¹⁵N₄-L-arginine at the same concentrations.

-

Culture the cells for at least five to six cell doublings to ensure near-complete incorporation (>97%) of the labeled amino acids.[9]

-

Verify labeling efficiency by analyzing a small aliquot of protein extract from the "heavy" population by mass spectrometry.

-

-

Experimental Treatment:

-

Once complete labeling is confirmed, apply the desired experimental treatment to one cell population (e.g., drug treatment to the "heavy" cells) and a control treatment to the other (e.g., vehicle to the "light" cells).

-

-

Cell Lysis and Protein Extraction:

-

Harvest both cell populations and wash them with ice-cold PBS.

-

Lyse the cells using a suitable lysis buffer containing protease inhibitors.

-

Quantify the protein concentration in each lysate using a standard protein assay.

-

-

Sample Mixing and Protein Digestion:

-

Mix equal amounts of protein from the "light" and "heavy" lysates (typically 1:1 ratio).

-

Reduce the disulfide bonds in the protein mixture by adding DTT and incubating.

-

Alkylate the cysteine residues by adding IAA and incubating in the dark.

-

Digest the protein mixture into peptides overnight using MS-grade trypsin.

-

-

Peptide Desalting and Mass Spectrometry Analysis:

-

Desalt the resulting peptide mixture using C18 columns to remove contaminants.

-

Analyze the desalted peptides using a high-resolution mass spectrometer (e.g., Orbitrap) coupled to a nano-LC system for peptide separation.

-

-

Data Analysis:

-

Process the raw MS data using specialized software (e.g., MaxQuant, Proteome Discoverer).

-

The software will identify peptides and quantify the intensity ratios of heavy to light peptide pairs.

-

These ratios are then used to determine the relative abundance of the corresponding proteins between the two experimental conditions.

-

Data Presentation: Summarizing Quantitative Proteomic Data

The quantitative output of a SILAC experiment is typically presented in a table format, highlighting the proteins with significant changes in abundance.

| Protein Accession | Gene Name | Protein Description | H/L Ratio | p-value | Regulation |

| P01234 | GENE1 | Example Protein 1 | 2.54 | 0.001 | Upregulated |

| Q56789 | GENE2 | Example Protein 2 | 0.42 | 0.005 | Downregulated |

| A1B2C3 | GENE3 | Example Protein 3 | 1.05 | 0.890 | Unchanged |

| ... | ... | ... | ... | ... | ... |

Table 1: Example of a quantitative proteomics data summary from a SILAC experiment. The H/L ratio represents the fold change in protein abundance between the "heavy" (treated) and "light" (control) samples. A ratio > 1 indicates upregulation, while a ratio < 1 indicates downregulation. The p-value indicates the statistical significance of the observed change.

Visualization: SILAC Experimental Workflow

Figure 1: SILAC Experimental Workflow.

Metabolic Flux Analysis: Tracing Cellular Metabolism with ¹³C-Labeled Amino Acids

Metabolic Flux Analysis (MFA) is a powerful technique used to quantify the rates (fluxes) of metabolic reactions within a biological system.[10][11] By introducing stable isotope-labeled substrates, such as ¹³C-labeled glucose or amino acids, and analyzing the isotopic enrichment in downstream metabolites, researchers can construct a detailed map of cellular metabolic activity.[12][13][14]

Core Principle of ¹³C-Metabolic Flux Analysis

¹³C-MFA relies on the principle of isotope tracing. Cells are cultured in a medium containing a substrate uniformly or specifically labeled with ¹³C. As the cells metabolize this substrate, the ¹³C atoms are incorporated into various intracellular metabolites. By measuring the mass isotopologue distribution (MID) of these metabolites using mass spectrometry or NMR, it is possible to deduce the relative contributions of different metabolic pathways to their production.[15] Computational modeling is then used to estimate the absolute flux values for each reaction in the metabolic network that best explain the observed labeling patterns.

Experimental Protocol: A Step-by-Step Guide to a ¹³C-MFA Experiment

This protocol provides a general workflow for a ¹³C-MFA experiment using a labeled amino acid as a tracer.

Materials:

-

Cell line of interest

-

Culture medium deficient in the amino acid to be used as a tracer

-

¹³C-labeled amino acid (e.g., U-¹³C₅-Glutamine)

-

Unlabeled amino acid

-

Methanol, Chloroform (B151607), and Water (for metabolite extraction)

-

Gas chromatograph-mass spectrometer (GC-MS) or Liquid chromatograph-mass spectrometer (LC-MS)

-

MFA software (e.g., INCA, Metran)

Procedure:

-

Cell Culture and Labeling:

-

Culture cells in a medium containing the ¹³C-labeled amino acid as the sole source of that amino acid.

-

Allow the cells to reach a metabolic and isotopic steady state. The time required will depend on the cell line and its metabolic rates.

-

-

Metabolite Extraction:

-

Rapidly quench the metabolic activity of the cells (e.g., by flash-freezing in liquid nitrogen).

-

Extract the intracellular metabolites using a cold solvent mixture (e.g., 80% methanol).

-

Separate the polar metabolites from lipids and proteins by adding chloroform and water and centrifuging.

-

-

Derivatization (for GC-MS):

-

If using GC-MS, derivatize the polar metabolites to make them volatile.

-

-

Mass Spectrometry Analysis:

-

Analyze the extracted (and derivatized) metabolites using GC-MS or LC-MS to determine the mass isotopologue distributions of key metabolites.

-

-

Data Analysis and Flux Calculation:

-

Correct the raw MS data for the natural abundance of isotopes.

-

Use a computational model of the cell's metabolic network and the measured MIDs to estimate the intracellular metabolic fluxes using specialized MFA software.

-

Data Presentation: Summarizing Metabolic Flux Data

The results of an MFA experiment are typically presented in a table that lists the metabolic reactions and their calculated flux values, often normalized to the uptake rate of the primary carbon source.

| Reaction | Abbreviation | Control Flux (nmol/10⁶ cells/hr) | Treated Flux (nmol/10⁶ cells/hr) | Fold Change |

| Glycolysis | PFK | 100 ± 5 | 150 ± 8 | 1.5 |

| Pentose Phosphate Pathway | G6PDH | 20 ± 2 | 15 ± 1.5 | 0.75 |

| TCA Cycle (Citrate Synthase) | CS | 50 ± 4 | 75 ± 6 | 1.5 |

| Glutaminolysis (Glutaminase) | GLS | 80 ± 6 | 120 ± 9 | 1.5 |

| ... | ... | ... | ... | ... |

Table 2: Example of a quantitative metabolic flux analysis data summary. Flux values represent the rate of conversion of substrates to products for each reaction. The data can be used to compare metabolic phenotypes between different conditions (e.g., control vs. treated).

Visualization: Metabolic Flux Analysis Workflow

Figure 2: Metabolic Flux Analysis Workflow.

Broader Applications in Research and Drug Development

Beyond quantitative proteomics and metabolic flux analysis, stable isotope-labeled amino acids have a wide array of applications across various research disciplines.

Protein Turnover Studies

By employing a pulse-chase approach with SILAAs, researchers can measure the rates of protein synthesis and degradation, providing insights into protein homeostasis and its dysregulation in disease.[16][17][18] In a typical pulse-chase experiment, cells are first cultured in a "heavy" medium for a defined period (the "pulse") and then switched to a "light" medium (the "chase"). The rate of disappearance of the heavy-labeled proteins over time reflects their degradation rate, while the appearance of light proteins indicates the rate of new protein synthesis.

Structural Biology

In Nuclear Magnetic Resonance (NMR) spectroscopy, uniform or selective labeling of proteins with ¹³C and ¹⁵N is crucial for determining their three-dimensional structures and studying their dynamics.[19][20] The presence of these isotopes allows for the use of heteronuclear NMR experiments, which are essential for resolving the complex spectra of large biomolecules.

Drug Discovery and Development

SILAAs are valuable tools in the pharmaceutical industry. They are used in:

-

Target Identification and Validation: SILAC-based proteomics can identify the protein targets of a drug candidate and elucidate its mechanism of action.

-

Metabolite Identification: By using stable isotope-labeled drug candidates, researchers can more easily distinguish drug metabolites from endogenous molecules in complex biological matrices.[8]

-

Pharmacokinetic Studies: Labeled compounds can be used to trace the absorption, distribution, metabolism, and excretion (ADME) of a drug in vivo.[21]

Clinical Diagnostics

The analysis of amino acid metabolism using stable isotope tracers holds promise for the development of novel diagnostic and prognostic biomarkers for various diseases, including cancer and metabolic disorders.

Signaling Pathways and Logical Relationships

The applications of stable isotope-labeled amino acids are interconnected and often used in concert to unravel complex biological signaling pathways.

Figure 3: Interplay of SILAA Applications in Signaling Research.

Conclusion

Stable isotope-labeled amino acids provide a versatile and powerful platform for investigating the complexities of cellular function. From quantifying global changes in protein expression to mapping the intricate network of metabolic pathways, SILAAs offer an unparalleled level of detail. The methodologies outlined in this guide, including SILAC for quantitative proteomics and ¹³C-MFA for metabolic flux analysis, represent core techniques that are driving significant advances in basic research, drug discovery, and clinical diagnostics. As analytical technologies continue to evolve, the applications of stable isotope-labeled amino acids are poised to expand even further, promising deeper insights into the fundamental processes of life.

References

- 1. Stable isotope labeling by amino acids in cell culture - Wikipedia [en.wikipedia.org]

- 2. info.gbiosciences.com [info.gbiosciences.com]

- 3. chempep.com [chempep.com]

- 4. SILAC Metabolic Labeling Systems | Thermo Fisher Scientific - SG [thermofisher.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. (13)C-based metabolic flux analysis. [sonar.ch]

- 8. Drug metabolite identification: stable isotope methods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. research.yale.edu [research.yale.edu]

- 10. researchgate.net [researchgate.net]

- 11. Metabolic Flux Analysis and In Vivo Isotope Tracing - Creative Proteomics [creative-proteomics.com]

- 12. High-resolution 13C metabolic flux analysis | Springer Nature Experiments [experiments.springernature.com]

- 13. Overview of 13c Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]

- 14. A Guide to 13C Metabolic Flux Analysis for the Cancer Biologist [isotope.com]

- 15. researchgate.net [researchgate.net]

- 16. liverpool.ac.uk [liverpool.ac.uk]

- 17. researchgate.net [researchgate.net]

- 18. Studying Whole-Body Protein Turnover Using Stable-Isotope Labeled Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. nmr-bio.com [nmr-bio.com]

- 21. metsol.com [metsol.com]

The Crossroads of Aromatic Amino Acid Metabolism: An In-depth Technical Guide to L-phenylalanine Pathways

For Researchers, Scientists, and Drug Development Professionals

L-phenylalanine, an essential aromatic amino acid, serves as a crucial building block for protein synthesis and a precursor for a diverse array of vital biomolecules. Its metabolic fate is intricately regulated, with several key pathways governing its conversion into signaling molecules, energy metabolites, and other amino acids. Understanding the nuances of these pathways is paramount for researchers in fields ranging from metabolic diseases to neurobiology and drug development. This technical guide provides a comprehensive overview of the core metabolic pathways of L-phenylalanine, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying biochemical processes.

Core Metabolic Fates of L-phenylalanine

The metabolism of L-phenylalanine is primarily dominated by its conversion to L-tyrosine, a reaction catalyzed by the enzyme phenylalanine hydroxylase (PAH) . This is the rate-limiting step in the complete catabolism of phenylalanine.[1][2] A secondary, minor pathway involves the transamination of L-phenylalanine to phenylpyruvic acid. Disruptions in the primary pathway, often due to genetic mutations in the PAH gene, lead to the metabolic disorder phenylketonuria (PKU), where the accumulation of phenylalanine and its metabolites causes severe neurological damage.[3][4][5]

The Major Catabolic Route: Hydroxylation to L-Tyrosine

The principal metabolic pathway for L-phenylalanine degradation is its irreversible hydroxylation to L-tyrosine. This reaction is catalyzed by phenylalanine hydroxylase (PAH), a monooxygenase that utilizes tetrahydrobiopterin (B1682763) (BH4) as a cofactor and molecular oxygen.[6][7][8] The L-tyrosine produced can then be further metabolized to generate catecholamines (dopamine, norepinephrine, and epinephrine), thyroid hormones, and melanin, or it can be degraded into fumarate (B1241708) and acetoacetate, which can enter the citric acid cycle for energy production.[9][10][11]

An Alternative Route: Transamination to Phenylpyruvic Acid

Under conditions of high L-phenylalanine concentration, or when the PAH enzyme is deficient, a minor metabolic pathway becomes more prominent. In this pathway, L-phenylalanine is converted to phenylpyruvic acid through a transamination reaction.[10][12] This reaction can be catalyzed by enzymes such as tyrosine aminotransferase.[12] Phenylpyruvic acid can then be further metabolized to phenylacetate, phenyllactate, and phenylethylamine.[3][12] The accumulation of these phenylketones in the urine is a characteristic feature of PKU.[3]

Quantitative Insights into L-phenylalanine Metabolism

The following tables summarize key quantitative data related to the enzymes and metabolites involved in L-phenylalanine metabolism.

Table 1: Kinetic Parameters of Key Enzymes in L-phenylalanine Metabolism

| Enzyme | Substrate(s) | K_m / K_d | V_max / k_cat | Source(s) |

| Phenylalanine Hydroxylase (PAH) | L-phenylalanine | S_0.5 = 130 µM (K_d) | - | [10][13] |

| Tetrahydrobiopterin (BH4) | K_d = 65 µM | - | [6][10] | |

| Oxygen (O2) | - | k_cat determined by product release | [13] | |

| Tyrosine Aminotransferase (TAT) | L-tyrosine, α-ketoglutarate | - | - | [9] |

| Phenylpyruvate Decarboxylase | Phenylpyruvic acid | K_m = 0.44 mM | k_cat = 210 s⁻¹ | [14] |

Table 2: Concentrations of L-phenylalanine and its Metabolites in Human Plasma

| Metabolite | Condition | Concentration Range (µmol/L) | Source(s) |

| L-phenylalanine | Healthy Adult (Fasting) | 42 - 95 | [15] |

| L-phenylalanine | Phenylketonuria (PKU) | > 1200 | [5] |

| Phenylpyruvic acid | Healthy Adult (Urine) | Detectable at low levels | [16] |

| Phenylpyruvic acid | Phenylketonuria (PKU) (Urine) | Significantly elevated | [16] |

Table 3: In Vivo Metabolic Flux of L-phenylalanine in Healthy Adults (Postabsorptive State)

| Metabolic Flux Parameter | Value (µmol · kg⁻¹ · h⁻¹) | Source(s) |

| Phenylalanine to Tyrosine Conversion | 5.1 ± 2.9 (using ²H₅-phenylalanine) | [17] |

| Phenylalanine to Tyrosine Conversion | 11.1 ± 5.6 (using ¹³C-phenylalanine) | [17] |

| Phenylalanine Oxidation | 9.9 ± 2.0 | [17] |

Visualizing the Metabolic Network

The following diagrams, generated using the DOT language for Graphviz, illustrate the key metabolic and signaling pathways of L-phenylalanine.

References

- 1. researchgate.net [researchgate.net]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. journals.asm.org [journals.asm.org]

- 4. Tyrosine aminotransferase - Wikipedia [en.wikipedia.org]

- 5. bmrservice.com [bmrservice.com]

- 6. The Kinetic Mechanism of Phenylalanine Hydroxylase: Intrinsic Binding and Rate Constants from Single Turnover Experiments - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Tyrosine aminotransferase catalyzes the final step of methionine recycling in Klebsiella pneumoniae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. taylorandfrancis.com [taylorandfrancis.com]

- 9. Tyrosine aminotransferase converting factor: kinetic properties, cellular localization, and tissue distribution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Kinetic mechanism of phenylalanine hydroxylase: intrinsic binding and rate constants from single-turnover experiments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. L-Phenylalanine concentration in blood of phenylketonuria patients: a modified enzyme colorimetric assay compared with amino acid analysis, tandem mass spectrometry, and HPLC methods | Semantic Scholar [semanticscholar.org]

- 12. benchchem.com [benchchem.com]

- 13. pubs.acs.org [pubs.acs.org]

- 14. The Characterization of an Efficient Phenylpyruvate Decarboxylase KDC4427, Involved in 2-Phenylethanol and IAA Production from Bacterial Enterobacter sp. CGMCC 5087 - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Phenylalanine (Plasma) - Amino Acids 40 Profile - Lab Results explained | HealthMatters.io [healthmatters.io]

- 16. Determination of phenylpyruvic acid in urine and serum by high-performance liquid chromatography with fluorescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Method development and validation for analysis of phenylalanine, 4‐hydroxyphenyllactic acid and 4‐hydroxyphenylpyruvic acid in serum and urine - PMC [pmc.ncbi.nlm.nih.gov]

Commercial Availability and Applications of L-Phenylalanine-15N,d8: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the commercial suppliers, availability, and key applications of the isotopically labeled amino acid, L-Phenylalanine-15N,d8. This stable isotope-labeled compound is a powerful tool in metabolic research, particularly in studies involving protein synthesis, turnover, and metabolic flux analysis. Its use in conjunction with mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy allows for precise tracking and quantification of phenylalanine metabolism in various biological systems.

Commercial Suppliers and Product Specifications

This compound is available from several specialized chemical suppliers. The following tables summarize the product specifications from leading vendors to facilitate comparison and procurement.

Table 1: this compound Supplier Information

| Supplier | Product Name | Catalog Number |

| Cambridge Isotope Laboratories, Inc. | L-Phenylalanine (D8, 98%; 15N, 98%) | DNLM-7180 |

| MedChemExpress | This compound | HY-N0215S14 |

| Alfa Chemistry | This compound | ACMA00045798 |

| EvitaChem | L-PHENYLALANINE (D8; 15N) | EVT-252265 |

| Eurisotop (Distributor for CIL) | L-PHENYLALANINE (D8, 98% 15N, 98%) | DNLM-7180 |

Table 2: Product Specifications

| Supplier/Catalog # | Isotopic Purity (D) | Isotopic Purity (15N) | Chemical Purity | Molecular Weight | Available Quantities |

| CIL / DNLM-7180 | 98% | 98% | 98% | 174.23 | 0.25 g, 0.5 g[1] |

| MedChemExpress / HY-N0215S14 | Not specified | Not specified | 99.90% | 174.23 | 1 mg, 5 mg, 10 mg |

| Alfa Chemistry / ACMA00045798 | Not specified | Not specified | ≥99.5% | 174.23 | mg, g, kg |

| EvitaChem / EVT-252265 | Not specified | Not specified | Not specified | ~174.23 | Inquire for details |

| Eurisotop / DNLM-7180 | 98% | 98% | 98% | 174.23 | 0.25 g, 0.5 g |

Experimental Protocols

This compound is primarily used as a tracer in stable isotope labeling experiments to study metabolic pathways. The general workflow involves introducing the labeled compound into a biological system and tracking its incorporation into downstream metabolites and proteins.

In Vitro Stable Isotope Labeling in Cell Culture

This protocol outlines the general steps for a stable isotope tracing experiment in cell culture.

1. Cell Culture and Medium Preparation:

-

Culture cells in a standard medium to the desired confluency.

-

Prepare a labeling medium by supplementing a base medium deficient in phenylalanine with a known concentration of this compound.

-

It is critical to use dialyzed fetal bovine serum (dFBS) to avoid dilution of the isotopic label from unlabeled amino acids present in standard FBS.

2. Isotope Labeling:

-

Replace the standard medium with the prepared labeling medium.

-

Incubate the cells for a time course determined by the specific metabolic pathway of interest.

3. Quenching and Metabolite Extraction:

-

Rapidly remove the labeling medium and wash the cells with ice-cold phosphate-buffered saline (PBS).

-

Quench metabolism by adding a cold solvent, typically 80% methanol, and scraping the cells.

4. Sample Processing:

-

Collect the cell lysate and separate the supernatant containing metabolites from the protein pellet by centrifugation.

-

The protein pellet can be hydrolyzed to release amino acids for analysis of protein synthesis.

5. Analysis:

-

Analyze the isotopic enrichment of this compound and its metabolites in the supernatant and hydrolyzed protein samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS) or NMR spectroscopy.[2]

In Vivo Metabolic Flux Analysis

This protocol provides a general framework for an in vivo study in human subjects.

1. Subject Preparation:

-

Subjects should fast overnight (10-12 hours) to reach a postabsorptive state.

-

Collect a baseline blood sample.

2. Tracer Administration:

-

Administer a primed, continuous intravenous infusion of this compound. The priming dose helps to achieve isotopic steady state more rapidly.[2]

-

Maintain the continuous infusion for a period of 4-6 hours.[2]

3. Sample Collection:

-

Collect venous blood samples at regular intervals (e.g., every 30 minutes) throughout the infusion period.[2]

-

Collect samples in tubes containing an anticoagulant (e.g., EDTA) and immediately place them on ice.[2]

4. Sample Processing:

-

Separate plasma by centrifugation at 4°C.

-

Add an internal standard (e.g., L-[13C6]-Phenylalanine) to the plasma for accurate quantification.[2]

-

Precipitate proteins using an agent like perchloric acid or methanol.

-

Collect the supernatant containing the amino acids after centrifugation.

5. LC-MS/MS Analysis:

-

Analyze the prepared samples to determine the isotopic enrichment of this compound and its metabolites.[2]

Visualizations

Experimental Workflow for Stable Isotope Tracing

The following diagram illustrates the general workflow of a stable isotope tracing experiment using this compound in a cell culture model.

Phenylalanine Metabolic Pathway

This diagram shows the primary metabolic fates of L-Phenylalanine that can be traced using isotopically labeled versions.

References

Safety, handling, and storage recommendations for L-Phenylalanine-15N,d8.

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the safety, handling, and storage recommendations for L-Phenylalanine-15N,d8, a stable isotope-labeled amino acid crucial for various research applications.

Introduction

This compound is a non-radioactive, stable isotope-labeled version of the essential amino acid L-phenylalanine. In this molecule, the nitrogen atom in the amino group is replaced with its heavier isotope, ¹⁵N, and all eight hydrogen atoms on the phenyl ring and the β-carbon are replaced with deuterium (B1214612) (d8). This labeling makes it a powerful tool in metabolomics, proteomics, and biomolecular Nuclear Magnetic Resonance (NMR), allowing for precise tracking and quantification in biological systems.[1][2][3]

Safety and Hazard Information

Based on available safety data for the unlabeled L-Phenylalanine and information from suppliers of the labeled compound, this compound is not classified as a hazardous substance.[4] However, as with any chemical, it should be handled with appropriate laboratory precautions.

General Safety Precautions:

-

Eye/Face Protection: Wear appropriate protective eyeglasses or chemical safety goggles.[5]

-

Skin Protection: Wear protective gloves and a lab coat.[5]

-

Respiratory Protection: Under normal use conditions with adequate ventilation, respiratory protection is generally not required. Avoid inhaling dust.[5]

-

Ingestion: Avoid ingestion. If swallowed, rinse mouth with water.[4]

Handling and Use

Proper handling techniques are essential to maintain the integrity and purity of this compound.

General Handling:

-

Handle in a well-ventilated area.

-

Avoid formation of dust.[5]

-

For preparing solutions, bring the compound to room temperature before opening the vial to prevent condensation.

Solution Preparation:

-

Solvents: this compound is soluble in water.[5] For stock solutions, high-purity solvents should be used.

-

pH: Maintain a neutral pH for aqueous solutions to prevent the exchange of deuterium atoms.

-

Cross-contamination: Use clean equipment and techniques to avoid contamination with unlabeled L-phenylalanine.

Storage Recommendations

Proper storage is critical to ensure the long-term stability and isotopic enrichment of this compound.

| Parameter | Recommendation | Rationale |

| Temperature | Room temperature.[1][2] | Stable at ambient temperatures. |

| Light | Store away from light.[1][2] | To prevent potential photodegradation. |

| Moisture | Keep container tightly closed in a dry place.[1][2] | To prevent hydration and potential degradation. |

| Inert Atmosphere | For long-term storage of solutions, consider storing under an inert atmosphere (e.g., argon or nitrogen). | To minimize oxidation. |

Physicochemical Data

The following table summarizes the key physicochemical properties of this compound and its unlabeled counterpart for comparison.

| Property | This compound | L-Phenylalanine (unlabeled) |

| Molecular Formula | C₉H₃D₈¹⁵NO₂ | C₉H₁₁NO₂ |

| Molecular Weight | 174.23 g/mol [1][2] | 165.19 g/mol [5] |

| Appearance | White solid | White powder/solid[5] |

| Melting Point | Not specified for labeled | 270 - 275 °C[5] |

| Solubility | Soluble in water | Soluble in water[5] |

Experimental Protocol: Example of Use in SILAC

Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) is a common technique where this compound can be used. This protocol provides a general workflow.

Objective: To quantify relative protein abundance between two cell populations.

Methodology:

-

Cell Culture: Culture two populations of the same cell line. One population is grown in "light" medium containing natural L-phenylalanine, while the other is grown in "heavy" medium where L-phenylalanine is replaced with this compound.

-

Metabolic Labeling: Grow the cells for a sufficient number of cell divisions to ensure near-complete incorporation of the labeled amino acid into the proteome.

-

Experimental Treatment: Apply the experimental condition to one of the cell populations.

-

Cell Lysis and Protein Extraction: Harvest and lyse the cells from both populations.

-

Protein Quantification and Mixing: Quantify the total protein from each lysate and mix them in a 1:1 ratio.

-

Protein Digestion: Digest the mixed protein sample into peptides using an enzyme such as trypsin.

-

Mass Spectrometry (MS) Analysis: Analyze the peptide mixture using high-resolution mass spectrometry.

-

Data Analysis: The mass difference between the "light" and "heavy" peptides allows for their distinct identification and the relative quantification of proteins based on the signal intensities of the isotopic pairs.

Metabolic Pathway of L-Phenylalanine

L-Phenylalanine is an essential amino acid that is a precursor for the synthesis of tyrosine and several neurotransmitters. The following diagram illustrates its primary metabolic pathways.

Caption: Metabolic fate of L-Phenylalanine.

Disclaimer: The information provided in this technical guide is intended for use by qualified professionals and is based on currently available data. It is the responsibility of the user to conduct their own safety assessments and to comply with all applicable regulations.

References

- 1. L-Phenylalanine (Dâ, 98%; ¹âµN, 98%) | Cambridge Isotope Laboratories, Inc. [isotope.com]

- 2. L-Phenylalanine (Dâ, 98%; ¹âµN, 98%) - Cambridge Isotope Laboratories, DNLM-7180-0.25 [isotope.com]

- 3. chempep.com [chempep.com]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. fishersci.com [fishersci.com]

The Significance of 15N and d8 Labeling in Mass Spectrometry: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the principles, applications, and methodologies of 15N and deuterium (B1214612) (d8) labeling in mass spectrometry. Stable isotope labeling is a powerful technique that enables accurate and precise quantification of proteins, metabolites, and drug compounds, providing critical insights in various stages of research and drug development.

Core Principles of Stable Isotope Labeling

Stable isotope labeling involves the incorporation of heavy, non-radioactive isotopes into molecules of interest. The most commonly used isotopes in this context are ¹⁵N and deuterium (²H or D). The introduction of these heavier isotopes results in a predictable mass shift in the labeled molecule compared to its natural, "light" counterpart. This mass difference is readily detectable by a mass spectrometer, allowing for the differentiation and quantification of labeled and unlabeled species.

¹⁵N Labeling: In ¹⁵N labeling, the naturally abundant ¹⁴N isotope is replaced with the heavier ¹⁵N isotope. This is a widely used technique in quantitative proteomics, where it is used to compare protein expression levels between different samples.[1][2][3] Metabolic labeling with ¹⁵N-containing compounds, such as amino acids or nitrogen salts, allows for the in vivo incorporation of the heavy isotope into the entire proteome.[1][4][5]

d8 Labeling (Deuterium Labeling): Deuterium labeling involves the substitution of hydrogen atoms with deuterium. This strategy is extensively used in pharmacokinetic studies and drug metabolism research.[][7] The "deuterium switch," or the kinetic isotope effect, is a key principle where the stronger carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond can slow down metabolic reactions, particularly those catalyzed by cytochrome P450 enzymes.[7] This can lead to a more favorable pharmacokinetic profile for a drug candidate. Deuterated compounds also serve as excellent internal standards for quantitative mass spectrometry due to their chemical similarity to the analyte but distinct mass.[8][9][10][11]

Applications in Research and Drug Development

The applications of 15N and d8 labeling are vast and impactful across various scientific disciplines.

¹⁵N Labeling in Quantitative Proteomics:

-

Relative Protein Quantification: ¹⁵N labeling, often in the form of Stable Isotope Labeling by Amino acids in Cell Culture (SILAC), is a cornerstone of quantitative proteomics.[12][13][14] By growing one cell population in a "light" medium and another in a "heavy" medium containing ¹⁵N-labeled amino acids, researchers can mix the cell populations, digest the proteins, and analyze the resulting peptides by mass spectrometry. The ratio of the peak intensities of the light and heavy peptides directly reflects the relative abundance of the corresponding protein in the two samples.[14]

-

Protein Turnover Studies: Dynamic SILAC experiments, where cells are switched from a light to a heavy medium, allow for the measurement of protein synthesis and degradation rates.[13][15]

-

Post-Translational Modification (PTM) Analysis: ¹⁵N labeling can be used to quantify changes in histone modifications and other PTMs, providing insights into epigenetic regulation.[16]

d8 Labeling in Drug Development and Metabolomics:

-

Pharmacokinetic (PK) Studies: Deuterium labeling is a valuable tool for optimizing the PK properties of drug candidates.[7] By strategically replacing hydrogens at sites of metabolic vulnerability with deuterium, the metabolic rate can be reduced, leading to an increased half-life and improved drug exposure.[7]

-

Metabolite Identification and Quantification: Deuterated compounds are widely used as internal standards in quantitative bioanalysis to accurately measure the concentrations of drugs and their metabolites in biological matrices.[8][9][10][17][18]

-

Metabolic Flux Analysis: Labeling with deuterium oxide (D₂O) allows for the tracing of metabolic pathways and the quantification of metabolic fluxes.[8][19][20]

Quantitative Data Summary

The following tables summarize key quantitative data related to 15N and d8 labeling in mass spectrometry.

| Parameter | ¹⁵N Labeling | d8 Labeling | Reference |

| Typical Mass Shift per Isotope | +0.997 Da per ¹⁵N | +1.006 Da per ²H | [21] |

| Common Labeling Efficiency | 93-99% | >98% (synthetic) | [4] |

| Application | Quantitative Proteomics, Protein Turnover | Pharmacokinetics, Metabolomics, Internal Standards | [1][][7] |

| Labeled Compound | Unlabeled Mass (Da) | Labeled Mass (Da) | Mass Shift (Da) |

| Arginine (¹³C₆,¹⁵N₄) | 174.20 | 184.21 | 10.01 |

| Lysine (¹³C₆,¹⁵N₂) | 146.19 | 154.21 | 8.02 |

| Leucine (d₁₀) | 131.17 | 141.23 | 10.06 |

| Drug | Parameter | Unlabeled | Deuterated | Fold Change | Reference |

| Deutetrabenazine | t½ (half-life) | 2.0 h | 4.0 h | 2.0 | [7] |

| AUC (exposure) | 56 ng·h/mL | 168 ng·h/mL | 3.0 | [7] |

Experimental Protocols

This section provides detailed methodologies for key 15N and d8 labeling experiments.

Protocol 1: ¹⁵N Metabolic Labeling of Cells for Quantitative Proteomics (SILAC)

Objective: To differentially label two cell populations with light and heavy amino acids for relative protein quantification.

Materials:

-

Cell culture medium deficient in specific amino acids (e.g., Lysine and Arginine)

-

"Light" amino acids (e.g., ¹²C₆,¹⁴N₂-Lysine and ¹²C₆,¹⁴N₄-Arginine)

-

"Heavy" amino acids (e.g., ¹³C₆,¹⁵N₂-Lysine and ¹³C₆,¹⁵N₄-Arginine)

-

Dialyzed Fetal Bovine Serum (FBS)

-

Cell culture flasks and reagents

-

Mass spectrometer

Procedure:

-

Adaptation Phase: Culture cells in both "light" and "heavy" SILAC media for at least five cell doublings to ensure complete incorporation of the labeled amino acids.[12][22]

-

Experimental Phase: Treat the two cell populations with the respective experimental conditions (e.g., drug treatment vs. control).

-

Cell Harvesting and Mixing: Harvest the cells from both populations and mix them in a 1:1 ratio.

-

Protein Extraction and Digestion: Lyse the mixed cell pellet, extract the proteins, and digest them into peptides using an enzyme such as trypsin.

-

Mass Spectrometry Analysis: Analyze the resulting peptide mixture using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Data Analysis: Identify and quantify the "light" and "heavy" peptide pairs using specialized software. The ratio of their intensities corresponds to the relative abundance of the protein.

Protocol 2: Synthesis of a Deuterated Internal Standard for Quantitative Mass Spectrometry

Objective: To synthesize a deuterated analog of a target analyte to be used as an internal standard for accurate quantification.

Materials:

-

Unlabeled analyte

-

Deuterated reagent (e.g., deuterated methyl iodide, sodium borodeuteride)

-

Appropriate solvents and reaction vessels

-

Purification system (e.g., HPLC)

-

Mass spectrometer

Procedure:

-

Reaction Setup: Dissolve the unlabeled analyte in a suitable solvent.

-

Deuterium Incorporation: Add the deuterated reagent to the reaction mixture. The specific reaction conditions (temperature, time, catalyst) will depend on the nature of the analyte and the deuterating agent.

-

Reaction Monitoring: Monitor the progress of the reaction using techniques like thin-layer chromatography (TLC) or LC-MS to ensure complete conversion.

-

Purification: Once the reaction is complete, purify the deuterated product from the reaction mixture using an appropriate method, such as column chromatography or preparative HPLC.

-

Characterization: Confirm the identity and isotopic purity of the deuterated internal standard using mass spectrometry and NMR spectroscopy.

-

Quantification: Prepare a stock solution of the deuterated internal standard with a precisely known concentration. This standard can then be spiked into samples for quantitative analysis.

Visualizations

The following diagrams illustrate key workflows and concepts described in this guide.

Caption: Workflow for a typical SILAC experiment.

Caption: Workflow for synthesizing a deuterated internal standard.

Caption: The Kinetic Isotope Effect in drug metabolism.

References

- 1. Metabolic labeling of model organisms using heavy nitrogen (15N) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Using 15N-Metabolic Labeling for Quantitative Proteomic Analyses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Frontiers | 15N Metabolic Labeling Quantification Workflow in Arabidopsis Using Protein Prospector [frontiersin.org]

- 5. ckisotopes.com [ckisotopes.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. mdpi.com [mdpi.com]

- 10. Synthesis of Deuterium-Labeled Vitamin D Metabolites as Internal Standards for LC-MS Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]

- 12. sigmaaldrich.com [sigmaaldrich.com]

- 13. SILAC Metabolic Labeling Systems | Thermo Fisher Scientific - UZ [thermofisher.com]

- 14. Stable isotope labeling by amino acids in cell culture - Wikipedia [en.wikipedia.org]

- 15. pubs.acs.org [pubs.acs.org]

- 16. Quantification of histone modifications using ¹⁵N metabolic labeling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Preparation of Deuterium-Labeled Armodafinil by Hydrogen–Deuterium Exchange and Its Application in Quantitative Analysis by LC-MS [mdpi.com]

- 18. researchgate.net [researchgate.net]

- 19. Metabolic deuterium oxide (D2O) labeling in quantitative omics studies: A tutorial review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. metsol.com [metsol.com]

- 21. academic.oup.com [academic.oup.com]

- 22. researchgate.net [researchgate.net]

Methodological & Application

Application Note: High-Throughput Quantification of L-Phenylalanine in Human Plasma using L-Phenylalanine-¹⁵N,d₈ as an Internal Standard by LC-MS/MS

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note presents a robust and validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the accurate and precise quantification of L-Phenylalanine in human plasma. The use of a stable isotope-labeled internal standard, L-Phenylalanine-¹⁵N,d₈, ensures high accuracy by compensating for matrix effects and variability in sample preparation. The described method, involving a straightforward protein precipitation step, is suitable for high-throughput analysis in clinical research, metabolic disorder studies such as Phenylketonuria (PKU), and in the field of drug development.

Introduction

L-Phenylalanine is an essential aromatic amino acid that serves as a fundamental building block for protein synthesis. It is also a precursor for the synthesis of L-Tyrosine and several vital neurotransmitters, including dopamine, norepinephrine, and epinephrine. The metabolic pathway of L-Phenylalanine is of significant clinical interest, as genetic defects in this pathway can lead to metabolic disorders like PKU. Accurate quantification of L-Phenylalanine in biological matrices such as human plasma is therefore crucial for the diagnosis and monitoring of these conditions, as well as for broader metabolic research and pharmaceutical development.

Stable isotope dilution mass spectrometry is the gold standard for quantitative bioanalysis due to its ability to correct for variations during sample processing and analysis.[1] This application note provides a detailed protocol for the use of L-Phenylalanine-¹⁵N,d₈ as an internal standard for the reliable quantification of L-Phenylalanine in human plasma.

Signaling and Metabolic Pathways

The primary metabolic pathway of L-Phenylalanine involves its conversion to L-Tyrosine by the enzyme phenylalanine hydroxylase. This is a critical step in amino acid metabolism, and its dysfunction is the cause of PKU.

Caption: Simplified metabolic pathway of L-Phenylalanine.

Experimental Protocols

Materials and Reagents

-

L-Phenylalanine (≥98% purity)

-

L-Phenylalanine-¹⁵N,d₈ (≥98% purity, isotopic purity ≥99%)

-

Acetonitrile (B52724) (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Water (LC-MS grade)

-

Human plasma (K₂EDTA)

Equipment

-

UHPLC system

-

Tandem mass spectrometer

-

Analytical balance

-

Microcentrifuge

-

Calibrated pipettes

Protocol 1: Preparation of Stock Solutions, Calibration Standards, and Quality Control Samples

-

Analyte Stock Solution (1 mg/mL): Accurately weigh ~10 mg of L-Phenylalanine and dissolve it in 10 mL of deionized water.

-

Internal Standard Stock Solution (1 mg/mL): Accurately weigh ~1 mg of L-Phenylalanine-¹⁵N,d₈ and dissolve it in 1 mL of deionized water.

-